1-benzyl-2-(ethylsulfanyl)-1H-benzimidazole
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Overview
Description
1-Benzyl-2-(ethylsulfanyl)-1H-1,3-benzodiazole is an organic compound belonging to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring This particular compound is characterized by the presence of a benzyl group and an ethylsulfanyl group attached to the benzodiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of microwave irradiation to facilitate the reaction, which significantly reduces reaction time and increases yield . The reaction is carried out under solvent-free conditions with a catalytic amount of erbium triflate (Er(OTf)3), providing an efficient and environmentally friendly approach .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as solvent-free reactions and recyclable catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2-(ethylsulfanyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrobenzodiazole derivatives.
Substitution: Nitrobenzodiazoles, halobenzodiazoles.
Scientific Research Applications
1-Benzyl-2-(ethylsulfanyl)-1H-1,3-benzodiazole has been explored for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-benzyl-2-(ethylsulfanyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The ethylsulfanyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets . Additionally, the benzodiazole core can interact with nucleic acids and proteins, influencing various biological pathways .
Comparison with Similar Compounds
- 1-Benzyl-2-phenyl-1H-benzimidazole
- 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole
- 1-Benzyl-2-aryl-1H-benzo[d]imidazole
Uniqueness: 1-Benzyl-2-(ethylsulfanyl)-1H-1,3-benzodiazole is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and reactivity, making it a versatile intermediate in organic synthesis and a promising candidate for drug development .
Properties
Molecular Formula |
C16H16N2S |
---|---|
Molecular Weight |
268.4 g/mol |
IUPAC Name |
1-benzyl-2-ethylsulfanylbenzimidazole |
InChI |
InChI=1S/C16H16N2S/c1-2-19-16-17-14-10-6-7-11-15(14)18(16)12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 |
InChI Key |
KXHMZLYSDQXUEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3 |
Origin of Product |
United States |
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